Dextrose-1-d1

Description

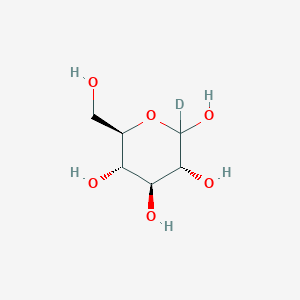

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QVTRYHEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484453 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106032-61-5 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Research

An In-Depth Technical Guide to Dextrose-1-d1: Structure, Applications, and Methodologies

Isotopic labeling is a powerful and indispensable technique that provides profound insights into reaction mechanisms, metabolic pathways, and molecular structures.[1][2] By replacing specific atoms within a molecule with their isotopes, researchers can track the molecule's journey through a complex biological or chemical system with high precision.[2][] Among the stable isotopes, deuterium (²H or D), a stable isotope of hydrogen, is extensively used due to its unique properties and non-radioactive nature.[][4] This guide focuses on a specifically labeled carbohydrate, Dextrose-1-d1, also known as D-Glucose-1-d1. Dextrose, the common name for D-glucose, is the primary energy source for most living organisms, making its labeled analogues crucial tools for metabolic and biomedical research.[5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the chemical nature of Dextrose-1-d1 and its application in advanced scientific investigation.

Part 1: Core Chemistry and Structure of Dextrose-1-d1

Dextrose-1-d1 is the D-glucose molecule in which the hydrogen atom on the anomeric carbon (C1) has been replaced by a deuterium atom.[7][8][9] This single substitution, while minimally altering the molecule's chemical reactivity, increases its molecular weight by one mass unit, making it distinguishable from its natural, unlabeled counterpart by mass spectrometry.[7]

Chemical Structure and Forms

In aqueous solutions, glucose exists in equilibrium between a linear aldehyde form and several cyclic hemiacetal isomers (anomers).[10][11] The deuterium label in Dextrose-1-d1 is located on the C1 carbon, which is the aldehyde carbon in the linear form and the anomeric carbon in the cyclic forms.[7][10]

Caption: Chemical structures of Dextrose-1-d1 in linear and cyclic forms.

Physicochemical Properties

The introduction of a single deuterium atom results in a predictable mass shift, which is fundamental to its utility. Other physical properties are nearly identical to unlabeled dextrose.

| Property | Value | Source |

| Chemical Formula | C₆DH₁₁O₆ | [9] |

| Molecular Weight | 181.16 g/mol | [7][8][9] |

| CAS Number | 106032-61-5 | [7][8] |

| Appearance | White powder | [7] |

| Melting Point | 150-152 °C | [7] |

| Isotopic Purity | Typically ≥97-98 atom % D | [7] |

| Mass Shift vs. Unlabeled | M+1 | [7] |

Part 2: Core Applications in Research and Development

The ability to trace the metabolic fate of glucose is critical in numerous fields. Dextrose-1-d1 serves as a non-radioactive, stable tracer for these purposes.[][12]

Metabolic Pathway Analysis

In metabolic research, isotopically labeled compounds are used to trace the flow of atoms through biochemical pathways (metabolic flux analysis).[][12][13] When Dextrose-1-d1 is introduced into a biological system, it is processed by the same enzymes and transporters as natural glucose.[6][12]

-

Causality: By using analytical techniques like mass spectrometry or NMR, researchers can distinguish the labeled glucose and its downstream metabolites from the endogenous unlabeled pool.[1][2][4] This allows for the precise measurement of processes like glucose uptake, glycolysis, and entry into the tricarboxylic acid (TCA) cycle.[12][13] This is invaluable for understanding the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders.[13][14]

Caption: Tracing Dextrose-1-d1 through key metabolic pathways.

Drug Development and Pharmacology

In pharmaceutical research, stable isotope labeling is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[13]

-

Pharmacokinetic (PK) Studies: Dextrose-1-d1 can be used as an internal standard for the quantification of unlabeled glucose in biological matrices.[15][16] Its chemical similarity ensures it behaves identically during sample extraction and analysis, but its different mass allows for clear differentiation, leading to highly accurate quantification.[4]

-

Pharmacodynamic (PD) Studies: Researchers can evaluate how a drug candidate affects glucose metabolism.[12][14] By administering a drug and then tracing Dextrose-1-d1, scientists can quantify changes in glucose uptake or flux through specific pathways, providing a direct measure of the drug's effect on its target.[14] For example, this is a key application in the development of new therapies for diabetes.[14]

Analytical Internal Standard

The most common application of Dextrose-1-d1 is as an internal standard for quantitative mass spectrometry.[15][16][17]

-

Trustworthiness: An ideal internal standard co-elutes chromatographically and has similar ionization efficiency to the analyte of interest. Dextrose-1-d1 is chemically identical to glucose, fulfilling these criteria perfectly. When a known amount of Dextrose-1-d1 is spiked into a sample, any sample loss during preparation or variation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate concentration can be calculated, correcting for experimental variability.

Part 3: Experimental Protocols and Methodologies

The following protocols are generalized frameworks. Specific parameters must be optimized for individual experimental systems.

Protocol 1: In Vitro Glucose Uptake Assay using LC-MS/MS

This protocol describes a method to measure the rate of glucose uptake in cultured cells.

A. Principle & Self-Validation: This assay quantifies the amount of Dextrose-1-d1 transported into cells over a specific time. The protocol includes a negative control (cytochalasin B, a potent glucose transporter inhibitor) to validate that the measured uptake is transporter-mediated.

B. Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, HepG2) in 12-well plates and grow to ~80-90% confluency.

-

Serum Starvation: Wash cells twice with warm PBS. Incubate in serum-free media for 3-4 hours. Rationale: This reduces basal glucose uptake and synchronizes the cells.

-

Treatment (Optional): If testing a compound, replace the media with serum-free media containing the test compound or vehicle control. Incubate for the desired duration.

-

Uptake Initiation: Wash cells once with Krebs-Ringer-HEPES (KRH) buffer. Add 500 µL of KRH buffer containing 10 mM Dextrose-1-d1. For a negative control well, add cytochalasin B (final conc. 20 µM) 15 minutes prior to adding the labeled dextrose.

-

Incubation: Incubate the plate at 37°C for 15 minutes. Note: This time should be optimized to ensure uptake is in the linear range.

-

Uptake Termination: Place the plate on ice. Immediately wash the cells three times with ice-cold PBS to remove extracellular labeled glucose.

-

Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysis & Protein Removal: Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution & Analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile). Analyze by LC-MS/MS.

Caption: Experimental workflow for an in vitro glucose uptake assay.

Protocol 2: LC-MS/MS Analysis of Dextrose-1-d1

This protocol provides a starting point for quantifying Dextrose-1-d1 and unlabeled D-glucose.

A. Principle & Self-Validation: This method uses liquid chromatography to separate glucose from other sample components, followed by tandem mass spectrometry for specific and sensitive detection. A calibration curve is generated using known concentrations of analyte and internal standard to ensure accurate quantification.

B. Instrumentation and Parameters:

-

LC System: UHPLC system (e.g., Thermo Ultimate 3000, Waters Acquity).

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6495).

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for polar molecules like glucose. Example: Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 85% B, hold for 1 min, ramp to 40% B over 5 min, hold for 1 min, return to 85% B and re-equilibrate.

-

Ion Source: Electrospray Ionization (ESI), negative mode. Rationale: Negative mode often provides better sensitivity for sugars.[18]

C. Mass Spectrometry Parameters (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The instrument is set to detect a specific precursor ion and a corresponding product ion for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |

| D-Glucose (unlabeled) | 179.1 | 89.1 | ESI- | [M-H]⁻ |

| Dextrose-1-d1 (IS) | 180.1 | 90.1 | ESI- | [M-H]⁻ |

Note: These transitions should be empirically optimized on the specific mass spectrometer being used.

D. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (D-Glucose / Dextrose-1-d1) against the concentration of D-Glucose standards.

-

Perform a linear regression on the calibration curve. The R² value should be >0.99 for a valid assay.

-

For unknown samples, determine the peak area ratio and calculate the concentration using the regression equation from the calibration curve.

Conclusion

Dextrose-1-d1 is a versatile and powerful tool for scientists in basic research and drug development. Its utility as a stable, non-radioactive isotopic tracer allows for the detailed interrogation of glucose metabolism, providing critical information on cellular physiology and disease states.[12][13] Furthermore, its role as an ideal internal standard in mass spectrometry ensures the accuracy and reliability of quantitative measurements.[15][17] The methodologies presented in this guide offer a robust foundation for researchers to incorporate Dextrose-1-d1 into their experimental designs, ultimately advancing our understanding of biological systems and accelerating the development of novel therapeutics.

References

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available from: [Link]

-

d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PMC - PubMed Central. Available from: [Link]

-

Isotopic labeling. Wikipedia. Available from: [Link]

-

Chapter 3: Labelling with Deuterium and Tritium. The Royal Society of Chemistry. Available from: [Link]

-

Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available from: [Link]

-

Dextrose-1-d1 | C6H12O6 | CID 12285889. PubChem. Available from: [Link]

-

Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. MDPI. Available from: [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available from: [Link]

-

dextrose (d-glucose). Nursing Central. Available from: [Link]_

-

What is Dextrose used for?. Patsnap Synapse. Available from: [Link]

-

D-Glucose | C6H12O6 | CID 5793. PubChem - NIH. Available from: [Link]

-

What is the mechanism of Dextrose?. Patsnap Synapse. Available from: [Link]

-

Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]

-

Glucose (Dextrose). Chemistry LibreTexts. Available from: [Link]

-

Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. Available from: [Link]

-

How is dextrose (D-glucose) metabolized by the body?. Dr.Oracle. Available from: [Link]

-

Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal. Available from: [Link]

- Method of making dextrose. Google Patents.

-

Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Semantic Scholar. Available from: [Link]

-

Synthesis of D-glucose-1-C-14 and D-mannose-1-C-14. Semantic Scholar. Available from: [Link]

-

Mass spectrometric determination of early and advanced glycation in biology. PMC - NIH. Available from: [Link]

-

NMR analyses of complex d-glucose anomerization. PubMed. Available from: [Link]

-

Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. PMC - NIH. Available from: [Link]

-

Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry. MDPI. Available from: [Link]

-

Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. American Chemical Society. Available from: [Link]

-

Dextrose equivalent. Wikipedia. Available from: [Link]

-

Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One. Available from: [Link]

-

D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars. Journal of the Chemical Society C - RSC Publishing. Available from: [Link]

-

1D 1H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH2). ResearchGate. Available from: [Link]

Sources

- 1. synmr.in [synmr.in]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. D -Glucose-1-d 1 D 97atom 106032-61-5 [sigmaaldrich.com]

- 8. D-Glucose-1-d1 - Dextrose-1-d1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. metsol.com [metsol.com]

- 14. mdpi.com [mdpi.com]

- 15. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One [journals.plos.org]

A Senior Application Scientist's Guide to the Synthesis and Purification of Dextrose-1-d1 for Advanced Metabolic Research

Abstract

Isotopically labeled carbohydrates are indispensable tools in modern biomedical research, enabling precise tracking of metabolic pathways and quantification of substrate fluxes.[1][2][3][4] Dextrose-1-d1 ([1-²H]-D-glucose), specifically, serves as a critical tracer for investigating glycolysis, the pentose phosphate pathway, and gluconeogenesis.[2][5] Its synthesis and subsequent purification to a high degree of chemical and isotopic purity are paramount for generating reliable and reproducible experimental data. This technical guide provides a comprehensive, field-proven methodology for the stereospecific synthesis of Dextrose-1-d1 via the reduction of D-glucono-δ-lactone, its purification through a multi-step chromatographic and crystallization process, and its characterization using state-of-the-art analytical techniques. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers with the expertise to produce high-quality Dextrose-1-d1 for demanding research applications.

Introduction: The Scientific Imperative for High-Purity Dextrose-1-d1

The use of stable isotopes to trace metabolic pathways has revolutionized our understanding of cellular physiology in both health and disease.[4] Unlike radioisotopes, stable isotopes like deuterium (²H) are non-radioactive, making them safer for a wide range of applications, including human studies.[6] Dextrose, or D-glucose, is the central molecule in energy metabolism. By replacing the hydrogen atom at the C1 position with a deuterium atom, we create Dextrose-1-d1—a tracer that is chemically identical to its natural counterpart in most biological reactions but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9]

This subtle mass difference allows researchers to follow the journey of the glucose molecule as it is metabolized, providing quantitative insights into:

-

Rates of glucose appearance and disappearance: Essential for studying glucose kinetics in conditions like diabetes.[1]

-

Gluconeogenesis: By tracking the incorporation of deuterium from body water into glucose, researchers can measure the rate of new glucose synthesis.[5][10]

-

Metabolic Flux Analysis (MFA): Determining the flow of metabolites through interconnected pathways.[3][11]

Stereospecific Synthesis of Dextrose-1-d1

Principle of the Synthesis: A Chemoselective Approach

The most reliable and stereospecific method for preparing Dextrose-1-d1 is the reduction of D-glucono-δ-lactone with a deuterated reducing agent. This strategy is elegant for several reasons:

-

Stereochemical Control: The cyclic nature of the lactone pre-organizes the molecule, and the hydride (or in this case, deuteride) attack is highly stereoselective, preserving the D-configuration of the resulting glucose.

-

Positional Specificity: The reaction occurs exclusively at the carbonyl carbon (the future C1 position), ensuring the deuterium label is introduced only at the desired location.

-

High Efficiency: The use of a powerful deuteride donor like sodium borodeuteride (NaBD₄) ensures a high conversion rate under mild conditions.

The overall reaction involves the nucleophilic addition of a deuteride ion (D⁻) from NaBD₄ to the electrophilic carbonyl carbon of the D-glucono-δ-lactone ring. Subsequent protonation (from the solvent) of the resulting hemiacetal alkoxide yields the final Dextrose-1-d1 product.

Experimental Workflow: Synthesis

The synthesis workflow is designed for safety, efficiency, and high yield of the crude product before purification.

Caption: Workflow for the synthesis of crude Dextrose-1-d1.

Detailed Synthesis Protocol

Materials:

-

D-glucono-δ-lactone (10.0 g, 56.1 mmol)

-

Sodium borodeuteride (NaBD₄), 98% D atom (1.2 g, ~28.7 mmol)

-

Deionized water

-

0.01 M Sodium Hydroxide (NaOH), ice-cold

-

Dowex-50W-X8 cation exchange resin (H⁺ form)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: Add D-glucono-δ-lactone to a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 100 mL of deionized water and stir until fully dissolved. Place the flask in an ice-water bath and allow the solution to cool to 0-4°C.

-

Causality: Starting with the lactone hydrolysis product, gluconic acid, is less efficient. Using the lactone directly is key. Cooling is critical to control the exothermic reaction and prevent the hydrolysis of NaBD₄.

-

-

Reagent Preparation: In a separate beaker, dissolve the NaBD₄ in 20 mL of ice-cold 0.01 M NaOH solution.

-

Causality: NaBD₄ is unstable in neutral or acidic water. A slightly basic solution significantly increases its half-life, ensuring it is available to reduce the lactone rather than reacting with the solvent.

-

-

Deuteride Addition: Using a dropping funnel, add the NaBD₄ solution to the stirred lactone solution dropwise over 30-45 minutes. Carefully monitor the temperature, ensuring it does not rise above 5°C.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours to ensure complete conversion.

-

Quenching and Borate Removal: Quench the reaction by slowly adding pre-washed Dowex-50W-X8 resin until the pH of the solution is between 4 and 5. This will neutralize excess base and decompose any remaining NaBD₄.

-

Causality: The resin safely quenches the reaction while also capturing sodium ions. The resulting boric acid is volatile when esterified with methanol.

-

-

Work-up: Filter the reaction mixture through a Büchner funnel to remove the resin. Wash the resin with a small amount of deionized water.

-

Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure (rotary evaporation). Add 50 mL of methanol and re-evaporate. Repeat this co-evaporation with methanol two more times.

-

Causality: Boric acid forms a volatile azeotrope with methanol (trimethyl borate), allowing for its efficient removal. This step is crucial as borate complexes can interfere with subsequent purification.

-

-

Drying: Dry the resulting white solid under high vacuum to yield the crude Dextrose-1-d1. The expected crude yield is typically >95%.

High-Fidelity Purification of Dextrose-1-d1

Purification is arguably the most critical phase of the process. The goal is to remove unreacted starting materials, inorganic salts (borates), and any potential side products, achieving >99% chemical and isotopic purity. We employ a robust two-step process: liquid chromatography followed by recrystallization.

Purification Step 1: Preparative Liquid Chromatography

Chromatography is essential for separating the highly polar Dextrose-1-d1 from structurally similar impurities.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography are suitable methods.[14][15][16] For its capacity and durability, a cation-exchange column is an excellent choice for this preparative scale.[12]

Experimental Workflow: Purification

Caption: Multi-step workflow for the purification of Dextrose-1-d1.

Detailed Purification Protocol

A. Preparative Column Chromatography

-

Column: Pack a preparative column (e.g., 5 cm x 50 cm) with a suitable cation-exchange resin (e.g., Dowex 50W in Ca²⁺ form) or aminopropyl-functionalized silica gel.[12]

-

Equilibration: Equilibrate the column with the mobile phase (e.g., deionized water for ion exchange, or 85:15 acetonitrile:water for HILIC) until a stable baseline is achieved.

-

Sample Loading: Dissolve the crude Dextrose-1-d1 in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the sample with the mobile phase at a consistent flow rate.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable stain (e.g., p-anisaldehyde) or a refractive index (RI) detector.

-

Pooling: Pool the fractions containing the pure product, as determined by the analysis.

-

Concentration: Concentrate the pooled fractions under reduced pressure to obtain a clear, viscous syrup or white solid.

B. Recrystallization

-

Dissolution: Transfer the purified product to an Erlenmeyer flask. Add a minimal amount of a hot solvent system, typically 95% ethanol/water, until the solid is fully dissolved.

-

Trustworthiness: The choice of solvent is critical. The ideal system is one in which the sugar is highly soluble when hot but poorly soluble when cold. This maximizes recovery.

-

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to a 4°C refrigerator overnight. Slow cooling is essential for the formation of large, pure crystals.[17][18]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the pristine white crystals under high vacuum at room temperature to a constant weight.

Expected Yield and Purity

The following table summarizes the expected outcomes at each stage of the process.

| Stage | Typical Yield (%) | Purity Target | Key Impurities Removed |

| Crude Synthesis | >95% | ~90% | None |

| Post-Chromatography | 85-90% | >98% | Unreacted lactone, inorganic salts (borates), side products |

| Post-Recrystallization | 75-85% | >99.5% | Minor organic impurities, residual solvents |

Final Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable. It validates the success of the synthesis and purification, ensuring the final product is suitable for quantitative research. We use a combination of NMR and MS to confirm structure, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the precise location of the deuterium label.[19][20][21]

-

¹H NMR: The most telling piece of evidence is the significant reduction or complete disappearance of the signal corresponding to the anomeric proton (H1). In unlabeled glucose, this appears as two distinct doublets for the α and β anomers.

-

¹³C NMR: The signal for the anomeric carbon (C1) will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium atom (spin I=1), and the chemical shift will be slightly upfield compared to unlabeled glucose. All other carbon signals should remain as singlets.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and, crucially, to quantify the isotopic enrichment.[7][22][23]

-

Methodology: The purified Dextrose-1-d1 is typically derivatized (e.g., to its pentaacetate or pentapropionate form) to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7][8]

-

Analysis: The mass spectrum will show a molecular ion (or a characteristic fragment ion) that is one mass unit higher (M+1) than the corresponding unlabeled standard. By comparing the peak intensities of the labeled (M+1) and unlabeled (M) species, the percentage of deuterium incorporation can be accurately calculated.[7][22] The target for research-grade material is >98% isotopic enrichment.

Together, NMR confirms where the label is, and MS confirms how much label is present, creating a self-validating system that guarantees the identity and quality of the Dextrose-1-d1.

Conclusion

The synthesis and purification of Dextrose-1-d1 is a meticulous process that demands a deep understanding of carbohydrate chemistry and analytical techniques. The methodology detailed in this guide—centered on the stereospecific reduction of D-glucono-δ-lactone followed by a rigorous chromatographic and crystallization purification scheme—provides a reliable pathway to obtaining material of the highest chemical and isotopic purity. By adhering to these protocols and understanding the scientific principles that underpin them, researchers can confidently produce the high-quality tracers necessary to push the boundaries of metabolic science and drug development.

References

-

Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry. Analytical Chemistry, 83(8), 3211–3216. [Link]

-

Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. DSpace@MIT. [Link]

-

PubMed. (2011). Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry. National Library of Medicine. [Link]

-

Metabolic Solutions. Deuteromic Methods of Gluconeogenesis. [Link]

-

Krajcovicova, S., et al. (2017). d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. Carbohydrate Research. [Link]

-

Chandramouli, V., et al. (2000). Measurement of gluconeogenesis using glucose fragments and mass spectrometry after ingestion of deuterium oxide. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Honda, S., et al. (1983). Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives. Analytical Biochemistry. [Link]

-

Podlogar, T., & Wallis, G. A. (2020). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Sports Medicine. [Link]

-

Li, Y., et al. (2022). Isolation and purification of carbohydrate components in functional food: a review. Food Science and Human Wellness. [Link]

-

PubMed. (2015). Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. National Library of Medicine. [Link]

-

Parente, A., & De La Cruz, M. J. (2022). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules. [Link]

-

Hitchcock, C. L., et al. (2008). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical Chemistry. [Link]

-

Hatakeyama, H., & Hatakeyama, T. (1976). Studies on the isothermal crystallization of D-glucose and cellulose oligosaccharides by differential scanning calorimetry. Carbohydrate Research. [Link]

-

Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]

-

Varghese, R. S., et al. (2015). Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans. Journal of Clinical Investigation. [Link]

- Schiweck, H., & Munir, M. (1982). Crystalline glucose and process for its production.

-

Hu, X., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Communications. [Link]

-

Thompson, R. Q. (2001). Crystallization of β-d-Glucose and Analysis with a Simple Glucose Biosensor. Journal of Chemical Education. [Link]

- Yamauchi, T. (1972). Process for the crystallization of glucose, fructose, or mixture of glucose and fructose.

-

Vella, A., & Rizza, R. A. (2004). Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism. Diabetes. [Link]

-

FDA. (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. [Link]

-

Guo, J., et al. (2016). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments. [Link]

-

Onche, E., & Bako, S. (2016). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Semantic Scholar. [Link]

-

Onche, E., & Bako, S. (2016). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

Cornet, S., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research. [Link]

-

Kaufmann, M., et al. (2018). NMR analyses of complex d-glucose anomerization. Food Chemistry. [Link]

-

Taylor, C. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. [Link]

Sources

- 1. journals.humankinetics.com [journals.humankinetics.com]

- 2. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics | FDA [fda.gov]

- 4. pnas.org [pnas.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry [dspace.mit.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. metsol.com [metsol.com]

- 11. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and purification of carbohydrate components in functional food: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02748E [pubs.rsc.org]

- 14. Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 17. Studies on the isothermal crystallization of D-glucose and cellulose oligosaccharides by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US4342603A - Crystalline glucose and process for its production - Google Patents [patents.google.com]

- 19. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

- 20. iosrjournals.org [iosrjournals.org]

- 21. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Isotopic Labeling in Glucose Research

An In-Depth Technical Guide to the Physical and Chemical Properties of Dextrose-1-d1

In the landscape of metabolic research, drug development, and clinical diagnostics, the precise quantification and tracing of key metabolites are paramount. Dextrose (D-glucose), the primary energy source for most living organisms, is central to countless biological processes.[1][2] Dextrose-1-d1 is a stable isotope-labeled form of D-glucose where the hydrogen atom at the anomeric carbon (C1) is replaced with its heavy isotope, deuterium (d or ²H).[3] This seemingly minor substitution creates a molecule that is chemically and biologically indistinguishable from its natural counterpart in most processes, yet physically distinct in mass. This mass difference makes Dextrose-1-d1 an invaluable tool for researchers, primarily serving as an internal standard for highly accurate quantitative analysis by mass spectrometry and as a tracer in metabolic flux studies.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of Dextrose-1-d1, alongside practical experimental protocols for its characterization and application.

Core Physicochemical Properties

The utility of Dextrose-1-d1 in experimental settings is directly tied to its physical and chemical characteristics. While it closely mimics unlabeled dextrose, the deuterium substitution imparts a critical mass shift without significantly altering its behavior in solution or during analytical separation.

Physical Properties

Dextrose-1-d1 typically presents as a white to off-white powder or crystalline solid, mirroring the appearance of unlabeled dextrose.[7] Its properties are largely governed by the extensive hydrogen bonding network enabled by its hydroxyl groups, leading to high water solubility.[2][8] However, it is important to consider its hygroscopic nature; the compound can absorb moisture from the atmosphere, which can impact the accuracy of weighing and solution preparation.[9] Proper storage in a cool, dry, and well-ventilated area within a tightly sealed container is crucial to maintain its integrity.[10]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁DO₆ | [3] |

| Molecular Weight | 181.16 g/mol | [3] |

| Appearance | White or colorless crystalline powder | [7] |

| Melting Point | 150-152 °C | |

| Solubility | Freely soluble in water, sparingly in ethanol. | [8][11] |

| Isotopic Purity | Typically ≥97 atom % D | |

| Optical Rotation | [α]25/D +52.0°, c = 2 in H₂O (with trace NH₄OH) |

Chemical Structure and Stability

The key feature of Dextrose-1-d1 is the deuterium atom at the C1 position. In solution, glucose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (α- and β-pyranose). The deuterium is located on the anomeric carbon, which is the center of this equilibrium.

Caption: Chair conformation of α-D-glucopyranose-1-d1.

Dextrose solutions are most stable at a pH of approximately 4.[12] In strongly alkaline solutions, the Lobry de Bruyn-Van Ekenstein transformation can occur, leading to an equilibrium mixture with fructose and mannose.[12] For analytical purposes, storing stock solutions under refrigerated conditions (2-8 °C) is recommended to ensure stability for up to 90 days.[13]

Analytical Characterization and Application Protocols

The validation of Dextrose-1-d1 identity, purity, and concentration is critical. The following section outlines the primary analytical techniques and provides foundational protocols.

Isotope Dilution Mass Spectrometry (ID-MS)

Expertise & Experience: The core application of Dextrose-1-d1 is as an internal standard for ID-MS.[5] This technique is the gold standard for quantification because the internal standard is chemically identical to the analyte (unlabeled dextrose), ensuring it behaves the same way during sample extraction, derivatization, and chromatographic separation.[5] Any sample loss or variation in ionization efficiency will affect both the analyte and the standard equally.[5] By adding a known amount of Dextrose-1-d1 at the very beginning of the sample preparation process, the ratio of the endogenous analyte to the labeled standard can be used to calculate the analyte's concentration with exceptional precision and accuracy.[5]

This protocol outlines a typical workflow for measuring glucose in a plasma sample.

Materials:

-

Plasma or serum sample

-

Dextrose-1-d1 stock solution of known concentration

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes, autosampler vials

Methodology:

-

Sample Spiking: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube. Add a precise volume of the Dextrose-1-d1 internal standard stock solution.

-

Causality: This step is critical. The standard must be added at the earliest stage to account for variability in all subsequent steps.[5]

-

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.

-

Causality: ACN is a protein-denaturing organic solvent. Adding it in excess (4:1 ratio) causes proteins to precipitate out of the solution, which would otherwise interfere with the LC-MS analysis by clogging the column and ion source. Using it ice-cold enhances the precipitation efficiency.

-

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

-

Causality: This step pellets the precipitated proteins, leaving a clear supernatant containing the glucose analyte and the internal standard.

-

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new autosampler vial for LC-MS/MS analysis.[5]

-

LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., HILIC or amide) for separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Trustworthiness: MRM is used for its high specificity and sensitivity. A precursor ion for both dextrose and Dextrose-1-d1 is selected and fragmented, and a specific product ion is monitored for each. This two-stage mass filtering minimizes interference from other matrix components. Common transitions for glucose fragmentation are monitored.[14][15]

-

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the definitive technique for confirming the structural integrity and, most importantly, the precise location of the deuterium label. While MS confirms the mass, only NMR can verify that the label is indeed at the C1 position and not scrambled during synthesis.

-

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the proton at the C1 position (the anomeric proton) will be absent or significantly diminished for Dextrose-1-d1. This provides direct evidence of deuteration at this site.[16] The anomeric proton signals for unlabeled glucose typically appear as doublets in the regions of ~5.22 ppm (α-anomer) and ~4.64 ppm (β-anomer).[17][18]

-

¹³C NMR: In a ¹³C NMR spectrum, the carbon atom attached to the deuterium (C1) will exhibit a characteristic multiplet signal due to C-D coupling and will have a much lower intensity compared to the signals of the other carbons. This confirms the location of the label from the carbon's perspective.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Dextrose-1-d1 powder.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and potentially 2D correlation spectra (like HSQC) to assign all signals and confirm the structure and label position.[16]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a standard method for assessing the chemical purity of dextrose, including its related substances and potential degradation products. The United States Pharmacopeia (USP) outlines a method using an L19 column packing with refractive index (RI) detection.[19][20][21]

Methodology Rationale:

-

Column: An L19 column, typically a strong cation-exchange resin in the calcium form, is used for carbohydrate analysis.[21] Separation is based on ligand exchange chromatography.

-

Mobile Phase: The mobile phase is simply water, making it a green and cost-effective method.[21]

-

Detector: Since sugars lack a strong UV chromophore, a Refractive Index (RI) detector is used, which measures the change in the refractive index of the eluent as the analyte passes through.[20]

-

System Suitability: The method's validity is confirmed by ensuring a minimum resolution between maltose and maltotriose, demonstrating the column's ability to separate related sugars.[20]

Conclusion

Dextrose-1-d1 is a powerful analytical tool whose efficacy is rooted in its fundamental physical and chemical properties. Its structural and biological similarity to natural D-glucose, combined with its distinct mass, allows for highly specific and accurate quantification in complex biological matrices. Understanding its properties, from solubility and stability to its spectral characteristics, is essential for its proper handling, application, and the generation of trustworthy, reproducible scientific data. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize Dextrose-1-d1 in their work.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5793, D-Glucose. Retrieved from [Link]

- Google Patents. (1933). US1902773A - Method of protecting granules of hygroscopic sugars and article produced thereby.

-

ResearchGate. (n.d.). Thin layer chromatography determination of glucose (dextrose), fructose, and inulin. Retrieved from [Link]

-

Taylor, E. R. K. (1950). Stability of dextrose solutions of varying pH. Journal of Research of the National Bureau of Standards, 45(4), 334-337. Retrieved from [Link]

-

MANN+HUMMEL Water & Membrane Solutions. (n.d.). Dextrose Purification. Retrieved from [Link]

-

Shodex HPLC Columns. (n.d.). Analysis of Dextrose According to USP-NF Method (SC1011). Retrieved from [Link]

-

Gauthier, C., et al. (2024). Formulation, Quality Control and Stability Study of Pediatric Oral Dextrose Gel. Pharmaceutics, 16(2), 273. Retrieved from [Link]

-

Roquette. (n.d.). Dextrose Anhydrous. Retrieved from [Link]

-

Khan, S., et al. (2024). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Journal of Radioanalytical and Nuclear Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A mass spectrometric study of glucose, sucrose, and fructose using an inductively coupled plasma and electrospray ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucose. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). D-glucose anhydrous. In NIST Chemistry WebBook. Retrieved from [Link]

-

Newton, D. W. (2011). Drug compatibility and stability in dextrose vs saline. International Journal of Pharmaceutical Compounding, 15(3), 232-235. Retrieved from [Link]

-

Colpaert, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences, 111(10), 2774-2784. Retrieved from [Link]

-

Shodex HPLC Columns. (n.d.). Analysis of Dextrose According to USP Method (SC1011). Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Stability studies of injectable drugs (Dextrose and Normal Saline) manufactured by different pharmaceutical companies in Bangladesh. Retrieved from [Link]

-

Previs, S. F., & Brunengraber, H. (1998). Isotopic measurement of glucose and lactate kinetics. Annual Review of Nutrition, 18, 309-335. Retrieved from [Link]

-

Dence, C. S., Powers, W. J., & Welch, M. J. (1993). Improved synthesis of 1-[11C]D-glucose. Applied Radiation and Isotopes, 44(6), 971-980. Retrieved from [Link]

-

SciSpace. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. Retrieved from [Link]

-

Techno PharmChem. (n.d.). D (+) GLUCOSE ANHYDROUS. Retrieved from [Link]

-

Kitaoku, Y., et al. (2020). One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose. Bioscience, Biotechnology, and Biochemistry, 84(10), 2154-2159. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). Dextrose. Retrieved from [Link]

-

MDPI. (2025). Two New Fungal Species in the Hypocreales from the Soil in Ngari Prefecture, Xizang, China. Retrieved from [Link]

-

Sino Bridge Chemical. (n.d.). Dextrose Anhydrous Extra Pure | Pharma Grade. Retrieved from [Link]

-

ACS Publications. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 20(12), 5484-5495. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). D-(+)-Glucose at BMRB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(12), 7015-7061. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Fragmentation pathways of D-glucose; (b) MS spectrum before... Retrieved from [Link]

-

U.S. Food & Drug Administration. (n.d.). Reference ID: 3888634. Retrieved from [Link]

-

Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

-

YouTube. (2024, May 20). What Are The Physical Properties Of Glucose? [Video]. Chemistry For Everyone. Retrieved from [Link]

-

PubMed. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

-

ResearchGate. (n.d.). FIGURE 2 (a) D-glucose region of the 1 H NMR spectra and (b) 31 P... Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars. Retrieved from [Link]

Sources

- 1. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. D-Glucose-1-d1 - Dextrose-1-d1 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. sinobridgechemical.com [sinobridgechemical.com]

- 11. D-Glucose monohydrate | 5996-10-1 [chemicalbook.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Formulation, Quality Control and Stability Study of Pediatric Oral Dextrose Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

- 17. bmse000015 D-(+)-Glucose at BMRB [bmrb.io]

- 18. researchgate.net [researchgate.net]

- 19. shodex.com [shodex.com]

- 20. shodexhplc.com [shodexhplc.com]

- 21. usp.org [usp.org]

A Technical Guide to High-Purity Dextrose-1-d1 for Research Applications

Introduction

In the intricate world of metabolic research and drug development, precision is paramount. The ability to trace the fate of molecules within a biological system provides invaluable insights into cellular function, disease progression, and therapeutic efficacy. Dextrose-1-d1 (also known as D-Glucose-1-d or D-Glucose-1-2H) is a stable isotope-labeled form of glucose, a fundamental energy source for most living organisms. In this molecule, the hydrogen atom on the first carbon (C1) of the aldehyde group is replaced with its stable, non-radioactive isotope, deuterium (2H or D).

This seemingly subtle modification makes Dextrose-1-d1 a powerful tool for researchers. Because deuterium has a different mass than hydrogen, its presence and incorporation into downstream metabolites can be detected and quantified with high sensitivity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For scientists in metabolic research, pharmacology, and drug development, Dextrose-1-d1 serves as a tracer to illuminate the complex pathways of glucose metabolism without perturbing the underlying physiology, a critical advantage over radioactive isotopes.[1][2] This guide provides a comprehensive overview of high-purity Dextrose-1-d1, covering its scientific applications, commercial suppliers, and best practices for its use in a research setting.

Section 1: The Critical Role of Dextrose-1-d1 in Modern Research

Mechanism as a Metabolic Tracer

The utility of Dextrose-1-d1 lies in its ability to act as a metabolic tracer.[3][4] When introduced into a biological system, cells take up and metabolize it alongside unlabeled glucose. The deuterium label at the C1 position allows researchers to follow the path of this specific carbon atom through various biochemical reactions.

For instance, in glycolysis, the initial steps involve the conversion of glucose into glucose-6-phosphate and then to fructose-6-phosphate. The deuterium on C1 remains throughout these early transformations. As the molecule is further processed, the label can be tracked into various downstream pathways, such as the pentose phosphate pathway (PPP), glycogen synthesis, or the tricarboxylic acid (TCA) cycle.[5] By measuring the isotopic enrichment in these subsequent metabolites, scientists can quantify the rate of metabolic flux through these pathways.[6]

Figure 1: Simplified workflow of Dextrose-1-d1 as a metabolic tracer in the initial stages of glucose metabolism.

Key Applications in Research and Development

The ability to non-invasively track glucose metabolism makes Dextrose-1-d1 indispensable in several key areas:

-

Metabolic Flux Analysis: Researchers can quantify the rate at which metabolites flow through a specific pathway. This is crucial for understanding how metabolic networks are rewired in diseases like cancer or diabetes.[7]

-

Drug Development: Pharmaceutical companies use Dextrose-1-d1 to assess how a drug candidate affects glucose metabolism. For example, a new cancer therapeutic could be evaluated for its ability to inhibit glycolysis in tumor cells.

-

Pharmacokinetics (PK): Deuterium labeling can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds.[3]

-

Clinical Diagnostics and Imaging: Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated compounds like D-glucose to visualize metabolic activity in vivo using magnetic resonance spectroscopy (MRS).[2][8] This has potential applications in oncology for assessing tumor burden and response to treatment.[7]

-

Cell Turnover Studies: Labeled glucose can be used to measure the rate of cell proliferation and turnover in vivo, which has been applied to studies of the immune system.[1]

Section 2: Identifying and Qualifying Commercial Suppliers

Acquiring high-purity Dextrose-1-d1 is the first critical step for any research application. The quality of the labeled compound directly impacts the reliability and reproducibility of experimental results.

Leading Commercial Suppliers

Several companies specialize in the synthesis and distribution of stable isotope-labeled compounds. When sourcing Dextrose-1-d1, it is essential to choose a supplier with a strong reputation for quality and comprehensive analytical documentation.

| Supplier | Product Name | Isotopic Purity (Typical) | Link |

| Sigma-Aldrich (Merck) | D-Glucose-1-d₁ | 97-98 atom % D | [9][10] |

| Cambridge Isotope Laboratories, Inc. (CIL) | D-Glucose (1-D, 98%) | 98% | [11] |

| Santa Cruz Biotechnology, Inc. | D-Glucose-1-d | ≥98% isotopic | [12][13][14][15] |

| MedChemExpress | D-Glucose-d₁ | Not specified | [3][4][16] |

| Omicron Biochemicals, Inc. | D-[1-²H]glucose | Not specified | [17] |

Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier.

Critical Specifications and the Certificate of Analysis (CoA)

When purchasing Dextrose-1-d1, the Certificate of Analysis (CoA) is the most important document. It provides a detailed quality report for a specific batch of the product. Researchers must scrutinize the CoA to ensure it meets their experimental requirements.

Key Parameters on a CoA:

| Parameter | Description | Importance for Researchers | Typical Specification |

| Isotopic Purity / Enrichment | The percentage of molecules in which the hydrogen at the C1 position has been replaced by deuterium. | High isotopic purity is crucial for generating a strong signal-to-noise ratio in MS or NMR analysis and for accurate flux calculations.[18] | ≥97 atom % D[9] |

| Chemical Purity | The percentage of the material that is the desired chemical compound (D-glucose), irrespective of its isotopic composition. | High chemical purity ensures that observed metabolic effects are due to the labeled glucose and not contaminants. | ≥98% or 99% (CP)[9] |

| Identity Confirmation | Methods used to confirm the structure of the compound (e.g., NMR, Mass Spectrometry). | Verifies that the correct compound has been synthesized and labeled at the intended position. | Conforms to structure |

| Physical Form | The physical state of the compound (e.g., powder, crystalline solid). | Important for handling, storage, and preparation of stock solutions. | Powder or solid |

| Moisture Content | The amount of water present in the sample. | High moisture can affect the accurate weighing of the compound and may impact its stability. | Typically low, e.g., ≤ 1.0%[19] |

Workflow for Supplier and Lot Qualification

A rigorous qualification process is essential to ensure the quality of the Dextrose-1-d1 used in experiments. This self-validating system helps prevent costly errors and ensures data integrity.

Figure 2: A logical workflow for qualifying a commercial supplier and a specific lot of Dextrose-1-d1.

Section 3: Experimental Protocols and Best Practices

Proper handling, storage, and experimental design are critical for successful metabolic tracing studies using Dextrose-1-d1.

Protocol: In Vitro Cell Culture Labeling with Dextrose-1-d1

This protocol provides a general framework for labeling adherent mammalian cells in culture.

Objective: To label intracellular metabolites by replacing standard glucose with Dextrose-1-d1 in the culture medium.

Materials:

-

High-purity Dextrose-1-d1

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose

-

Sterile, nuclease-free water

-

Adherent cells cultured to desired confluency (e.g., 70-80%)

Methodology:

-

Prepare Labeling Medium: a. Dissolve Dextrose-1-d1 in sterile water to create a concentrated stock solution (e.g., 1 M). Filter-sterilize using a 0.22 µm filter. b. Supplement the glucose-free base medium with the Dextrose-1-d1 stock solution to the desired final concentration (e.g., 25 mM for standard DMEM). c. Add other required supplements, such as dFBS, L-glutamine, and penicillin-streptomycin.

-

Cell Seeding and Growth: a. Seed and grow cells in standard glucose-containing medium until they reach the target confluency.

-

Initiate Labeling: a. Aspirate the standard medium from the cell culture plates. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose. c. Add the pre-warmed Dextrose-1-d1 labeling medium to the cells.

-

Incubation: a. Incubate the cells for a predetermined period. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites.[6] This can range from minutes for rapid glycolytic intermediates to several hours or days for macromolecules like lipids or glycogen.[20]

-

Metabolite Extraction: a. After incubation, place the culture plates on ice to quench metabolic activity. b. Quickly aspirate the labeling medium. c. Wash the cells with ice-cold PBS or saline. d. Add an ice-cold extraction solvent (e.g., 80% methanol) to the cells. e. Scrape the cells and collect the cell lysate/solvent mixture. f. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Analysis: a. Dry the metabolite extract (e.g., using a speed vacuum). b. Resuspend the sample in an appropriate solvent for analysis by LC-MS, GC-MS, or NMR.

Best Practices for Handling and Storage

-

Storage: Store Dextrose-1-d1 powder in a cool, dry place, protected from light, as recommended by the supplier.[21][22] Many suppliers suggest room temperature storage.[9]

-

Weighing: Weigh the powder in a low-humidity environment to prevent moisture absorption.

-

Stock Solutions: Prepare stock solutions in a sterile environment. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles and potential contamination. Store frozen at -20°C or -80°C.

Conclusion

High-purity Dextrose-1-d1 is a cornerstone of modern metabolic research, offering a safe and precise method to trace the intricate pathways of glucose utilization. For researchers, scientists, and drug development professionals, the selection of a reputable supplier and the rigorous validation of the material are non-negotiable steps that underpin the integrity of their findings. By understanding the key quality attributes, following established protocols, and applying meticulous experimental technique, the scientific community can continue to leverage this powerful tool to unravel the complexities of metabolism and accelerate the development of new therapies.

References

- Santa Cruz Biotechnology, Inc. (n.d.). Time in Santa Cruz, CA, US.

-

Macallan, D. C., et al. (2017). Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans. Frontiers in Immunology. [Link]

-

Tan, L., et al. (2023). Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways. Frontiers in Oncology. [Link]

-

National Cancer Institute. (n.d.). Definition of deuterated glucose. NCI Drug Dictionary. Retrieved January 14, 2026, from [Link]

-

Kuwae, T., & Kurland, I. J. (1989). Use of deuterium labelled glucose in evaluating the pathway of hepatic glycogen synthesis. Biochemical and Biophysical Research Communications. [Link]

-

National Bureau of Standards. (1970). Certificate of Analysis, Standard Reference Material 917, D-Glucose (Dextrose). [Link]

-

Zhang, Y., et al. (2023). [2,3,4,6,6'-2H5]-D-glucose for deuterium magnetic resonance metabolic imaging. NMR in Biomedicine. [Link]

-

Min, W., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Biomedical Engineering. [Link]

-

Columbia University. (2019). A New Spectral Imaging Technique for Tracing Glucose Metabolic Dynamics. Retrieved January 14, 2026, from [Link]

-

Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. Retrieved January 14, 2026, from [Link]

-

Previs, S. F., & Brunengraber, H. (2003). Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism. American Journal of Physiology-Endocrinology and Metabolism. [Link]

Sources

- 1. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of deuterium labelled glucose in evaluating the pathway of hepatic glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 8. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-葡萄糖-1-d 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. D -Glucose-1-d 1 D 97atom 106032-61-5 [sigmaaldrich.com]

- 11. isotope.com [isotope.com]

- 12. scbt.com [scbt.com]

- 13. scbt.com [scbt.com]

- 14. scbt.com [scbt.com]

- 15. scbt.com [scbt.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. omicronbio.com [omicronbio.com]

- 18. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rpicorp.com [rpicorp.com]

- 20. columbia.edu [columbia.edu]

- 21. isotope.com [isotope.com]

- 22. isotope.com [isotope.com]

The Isotopic Journey of Glucose: A Technical Guide to the History, Discovery, and Application of Deuterated Glucose

Abstract

The substitution of hydrogen with its stable, heavier isotope, deuterium, has opened profound avenues in the study of biological systems. Deuterated glucose, in particular, has emerged as an indispensable tool for researchers, scientists, and drug development professionals to non-invasively trace and quantify metabolic pathways in vivo. This guide provides a comprehensive exploration of the history, discovery, and technical applications of deuterated glucose isotopes. It is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage this powerful technology in their work. We will delve into the seminal discoveries that laid the groundwork for this field, detail the modern analytical techniques used to track these isotopes, provide actionable experimental protocols, and discuss the critical considerations for ensuring scientific integrity in deuterated glucose-based metabolic studies.

Foundational Discoveries: From Heavy Hydrogen to Metabolic Tracing

The story of deuterated glucose begins not with the sugar itself, but with the discovery of its isotopic label, deuterium. In 1931, Harold Urey, a chemist at Columbia University, provided definitive evidence for the existence of a hydrogen isotope with a mass of 2, which he named deuterium (from the Greek 'deuteros', meaning "second").[1][2][3] This discovery, which earned Urey the Nobel Prize in Chemistry in 1934, was a landmark achievement in physical chemistry and nuclear physics.[2][4] Urey and his collaborators, Ferdinand Brickwedde and George M. Murphy, successfully concentrated deuterium by the fractional distillation of liquid hydrogen, detecting it spectroscopically.[4][5] Shortly thereafter, it was shown that deuterium could be more efficiently concentrated through the electrolysis of water, leading to the production of "heavy water" (D₂O).[5]

The potential of deuterium as a biological tracer was recognized almost immediately. The pioneering work of Rudolf Schoenheimer and David Rittenberg in the mid-1930s at Columbia University marked the dawn of stable isotope-based metabolic research.[6] They ingeniously used deuterium to label fatty acids and other small molecules, administering them to animals and then tracking the isotope's incorporation into various tissues and biological compounds.[7] These experiments overturned the prevailing view of a static metabolism, revealing a highly dynamic state of continuous synthesis, degradation, and interconversion of molecules within the body. While the exact first synthesis of a fully deuterated glucose molecule is not prominently documented in readily available historical records, the foundational work of Schoenheimer and Rittenberg laid the conceptual and methodological groundwork for using deuterium-labeled compounds to study metabolic pathways, including that of glucose.[6][7]

The Modern Workhorse: Deuterated Glucose Isotopologues in Metabolic Research

The choice of a specific deuterated glucose molecule, or isotopologue, is a critical experimental decision driven by the metabolic pathway of interest. The position of the deuterium atoms on the glucose backbone determines which metabolic transformations can be traced.

Key Deuterated Glucose Tracers

| Deuterated Glucose Isotopologue | Primary Applications | Rationale for Use |

| [6,6'-²H₂]glucose | Tracing glycolysis and the TCA cycle | The deuterium atoms on the C6 position are transferred to the methyl group of pyruvate during glycolysis. This labeled pyruvate can then enter the TCA cycle as acetyl-CoA or be converted to lactate, allowing for the quantification of these pathways.[8][9] |

| [¹H₇]glucose (fully deuterated) | General metabolic labeling, imaging macromolecule synthesis | Provides a strong signal for detection due to the multiple deuterium atoms. It is used in techniques like Stimulated Raman Scattering (STRIDE) microscopy to visualize the incorporation of glucose-derived carbons into lipids, proteins, and glycogen.[10][11] |

| [1-¹³C, 6,6'-²H₂]glucose | Combined ¹³C and ²H metabolic studies | Allows for simultaneous tracing of different parts of the glucose molecule, providing a more comprehensive picture of metabolic fluxes. |

| 2-Deoxy-D-glucose-d1 | Imaging glucose uptake | As a glucose analog, it is taken up by cells but not fully metabolized, allowing for the assessment of glucose transport. |

Rationale for Choosing Deuterium over ¹³C

While ¹³C-labeled glucose is also a powerful tool for metabolic tracing, deuterium offers several distinct advantages, particularly for in vivo studies using Magnetic Resonance Spectroscopy (MRS):

-

Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), meaning there is virtually no background signal to contend with. This eliminates the need for complex background suppression techniques often required in ¹H-MRS.[5]

-

Favorable MR Properties: Deuterium has a short T1 relaxation time, which allows for more rapid signal acquisition and averaging, enhancing the signal-to-noise ratio in a shorter amount of time.[8][12]

-

Cost-Effectiveness: In some cases, deuterated substrates can be less expensive to synthesize than their ¹³C-labeled counterparts.[8]

Core Applications and Methodologies

Deuterated glucose isotopes are primarily utilized in conjunction with two powerful analytical techniques: Magnetic Resonance Spectroscopy (MRS)/Imaging (DMI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Deuterium Metabolic Imaging (DMI) with MRS

DMI has emerged as a revolutionary, non-invasive technique to visualize and quantify metabolic fluxes in 3D in vivo.[13] It allows researchers to track the fate of deuterated glucose and its downstream metabolites in real-time.

The general workflow for a DMI study is as follows:

Caption: A generalized workflow for a Deuterium Metabolic Imaging (DMI) study.

This protocol provides a generalized framework. Specific parameters will need to be optimized for the instrument, model system, and research question.

-

Animal Preparation:

-

Tracer Administration:

-

Prepare a sterile solution of [6,6'-²H₂]glucose in saline.

-

Administer a bolus injection followed by a continuous infusion to achieve a steady-state concentration of the tracer in the blood.[1]

-

-

MRS Data Acquisition:

-

Position the animal in the MRI scanner, ensuring the tumor is within the sensitive volume of the radiofrequency coil.

-

Acquire anatomical reference images (e.g., T2-weighted images).

-

Use a simple pulse-acquire sequence with phase-encoding gradients for 3D MRSI to detect the deuterium signal.[13]

-

For dynamic studies, acquire data continuously over a period of 60-90 minutes to track the metabolic conversion of glucose. For steady-state analysis, a single acquisition after a 45-90 minute equilibration period can be performed.[13]

-

-

Data Processing and Analysis:

-

Apply spectral processing to the raw data, including Fourier transformation, phasing, and baseline correction.[16]

-

Fit the deuterium spectra from each voxel to identify and quantify the peaks corresponding to [6,6'-²H₂]glucose, deuterated lactate, and deuterated glutamate/glutamine (Glx).[13]

-

Generate metabolic maps by overlaying the quantified metabolite concentrations on the anatomical images.[13]

-

For dynamic data, apply kinetic models to the time-course of metabolite concentrations to calculate metabolic flux rates, such as the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA).[17][18]

-

-

Oral vs. Intravenous Administration: IV infusion provides better control over the plasma concentration of the tracer, leading to more straightforward kinetic modeling.[13] Oral administration is less invasive and often more practical for human studies, but requires modeling of glucose absorption from the gut.[17][19]

-

Choice of [6,6'-²H₂]glucose: This isotopologue is ideal for studying the Warburg effect in cancer.[5] The deuterium on C6 is retained through glycolysis to pyruvate and subsequently lactate. A high lactate-to-Glx ratio is indicative of increased aerobic glycolysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for measuring the incorporation of deuterium into glucose and its metabolites in biological samples (e.g., plasma, tissue extracts).

Caption: A generalized workflow for deuterated glucose analysis using GC-MS.

-

Sample Collection and Extraction:

-

Derivatization:

-

GC-MS Analysis:

-

Data Analysis:

-

Integrate the ion chromatograms for the characteristic fragments of the glucose derivative.

-

Analyze the mass isotopomer distribution (MID) of these fragments to determine the extent and position of deuterium labeling.[3][21]

-

Use this information to calculate parameters such as the rate of appearance of glucose and the contribution of gluconeogenesis.[7]

-

To ensure the trustworthiness of GC-MS data, a self-validating system should be implemented:

-

Internal Standards: An internal standard, such as ¹³C₆-glucose, should be added to each sample before extraction.[4] This allows for the correction of variations in sample preparation and instrument response. The ratio of the deuterated analyte to the ¹³C-labeled internal standard provides a robust quantitative measure.

-

Calibration Curves: A calibration curve should be prepared using standards of known concentrations of deuterated and unlabeled glucose to ensure the linearity and accuracy of the measurements.[4]

Tracing the Fate of Deuterium: Metabolic Pathways

Understanding the flow of deuterium atoms from glucose through central carbon metabolism is key to interpreting experimental data.

Caption: Fate of deuterium from [6,6'-²H₂]glucose through glycolysis and the TCA cycle.